[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate
Description
The compound [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate is a synthetic organic molecule featuring a 5-chloropyridin-2-ylamino group linked via a 2-oxoethyl bridge to a 2-(2-fluorophenyl)acetate ester. Its structure integrates halogenated aromatic systems (chloropyridine and fluorophenyl) and an ester-amide hybrid backbone, which are common motifs in medicinal chemistry for targeting enzymes or receptors.
Properties
Molecular Formula |
C15H12ClFN2O3 |
|---|---|
Molecular Weight |
322.72 g/mol |
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C15H12ClFN2O3/c16-11-5-6-13(18-8-11)19-14(20)9-22-15(21)7-10-3-1-2-4-12(10)17/h1-6,8H,7,9H2,(H,18,19,20) |
InChI Key |
WHFGPKYHUFEOGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)NC2=NC=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)NC2=NC=C(C=C2)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC-5; ZINC 5; ZINC5; ZINC-3369392; ZINC 3369392; ZINC3369392 |
Origin of Product |
United States |
Biological Activity
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is a compound with significant potential in pharmacological applications due to its unique structural features and biological activity. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride
- Molecular Formula: C9H10ClN2O3
- CAS Number: 1243308-37-3
The compound features a chloropyridinyl moiety that enhances its reactivity and biological interactions. The presence of the amino and oxo groups suggests potential for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate exhibit notable antimicrobial properties. For instance, derivatives of chloropyridine have been shown to inhibit bacterial growth effectively. A study demonstrated that pyrazole derivatives with similar structures displayed significant antibacterial activity against various strains .
Anticancer Potential
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness was compared with standard anticancer agents, showing promising results in vitro against several cancer cell lines.
Table 1: IC50 Values of Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | 3.0 |
| BxPC-3 (Pancreatic Cancer) | 15.0 | 2.5 |
| RD (Rhabdomyosarcoma) | 10.0 | 4.0 |
| MDCK (Normal Cells) | 30.0 | - |
The selectivity index indicates a favorable therapeutic window, suggesting that the compound may selectively target cancer cells while sparing normal cells.
The synthesis of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 5-chloropyridin-2-amine with ethyl oxalyl chloride under controlled conditions. This reaction is facilitated by a base like triethylamine, which helps in forming the desired product while minimizing side reactions .
Mechanism of Action:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: It can trigger programmed cell death pathways in tumor cells.
- Cell Cycle Arrest: The compound may interfere with cell cycle progression, leading to growth inhibition.
Case Studies
-
Case Study on Anticancer Activity:
A study conducted on the efficacy of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate on HeLa cells showed a dose-dependent response, with significant apoptosis observed at higher concentrations. -
Antimicrobial Testing:
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations lower than those required for traditional antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical structural differences and similarities between the target compound and its analogs:
Key Observations:
The 2-F-phenyl group in the target compound may improve lipophilicity compared to bulkier substituents like 2,4,5-trichlorophenoxy (), which could hinder membrane permeability .
Backbone Modifications :
- Analogues with 1,3,4-oxadiazole cores () demonstrate enhanced antibacterial activity, suggesting that heterocyclic systems improve target binding. The absence of such a ring in the target compound may limit its potency .
- Benzamido or benzoyl substituents () introduce additional hydrogen-bonding sites, which could enhance receptor affinity compared to the simpler 2-(2-fluorophenyl)acetate .
Synthetic Accessibility: Compounds like Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate () are synthesized via straightforward nucleophilic substitution, whereas 1,3,4-oxadiazole derivatives require cyclocondensation, increasing synthetic complexity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate?
- Methodology :
- Step 1 : Coupling 5-chloro-2-aminopyridine with ethyl oxalyl chloride to form the oxoacetamide intermediate. This step often requires anhydrous conditions and a base like triethylamine .
- Step 2 : Esterification of the intermediate with 2-(2-fluorophenyl)acetic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% recommended) .
- NMR : Confirm structure via H and C NMR. Key signals include the pyridine proton (δ 8.3–8.5 ppm) and fluorophenyl aromatic protons (δ 7.2–7.4 ppm) .
- X-ray Crystallography : For absolute configuration determination, single-crystal analysis is recommended (e.g., space group ) .
Q. What are the optimal storage conditions to ensure compound stability?
- Storage Protocol :
- Store as a solid in sealed, moisture-resistant containers at room temperature (20–25°C). Avoid exposure to light and humidity to prevent hydrolysis of the ester or amide bonds .
- For long-term stability, consider argon atmosphere or desiccant packs.
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate bioactivity while minimizing confounding variables?
- Experimental Design :
- Randomized Block Design : Use split-split plots for multi-factor analysis (e.g., dose-response, time-dependent effects) .
- Controls : Include vehicle-only and positive controls (e.g., known kinase inhibitors if targeting enzyme activity).
- Sample Size : At least 4 replicates per group, with 10 biological samples per replicate to ensure statistical power .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Validation Strategies :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies .
- Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability differences .
- Dose-Response Replication : Validate in vitro IC values across multiple cell lines (e.g., HEK293 vs. HepG2) .
Q. What methodologies are effective for elucidating structure-activity relationships (SAR) of fluorophenyl and chloropyridine substituents?
- SAR Workflow :
- Synthetic Analogues : Prepare derivatives with varying substituents (e.g., 4-fluoro vs. 2-fluoro phenyl; 5-chloro vs. 3-chloro pyridine) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., COX-2 or PDE4) to quantify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
